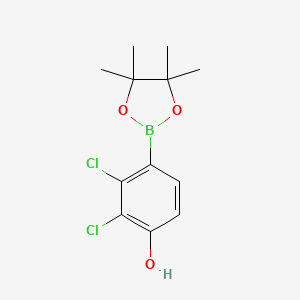

2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a chemical compound with the molecular formula C12H15BCl2O3 . It is commonly used in various chemical reactions .

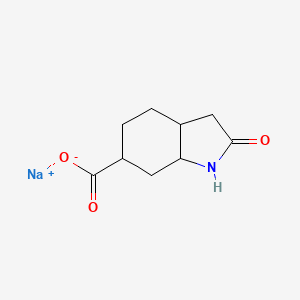

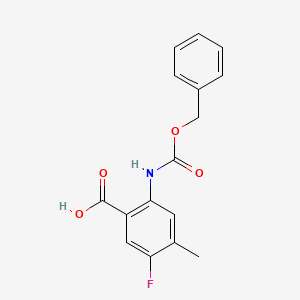

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C12H15BCl2O3 . The exact structure can be obtained from crystallographic data .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 379.2±42.0 °C and a predicted density of 1.28±0.1 g/cm3 . Its acidity coefficient (pKa) is predicted to be 7.23±0.40 .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

The compound and its derivatives have been extensively studied in the field of synthesis and crystal structure analysis. For instance, Wu et al. (2021) synthesized related compounds and analyzed their structure using various spectroscopic methods and X-ray diffraction. They also performed conformation and vibrational analysis through DFT and TD-DFT calculations (Wu, Chen, Chen, & Zhou, 2021). Liao et al. (2022) confirmed the structure of a similar compound through spectroscopy and X-ray diffraction, further supporting the analysis with density functional theory (Liao, Liu, Wang, & Zhou, 2022).

Application in Detection and Sensing

The compound's derivatives have been utilized in the detection of various substances. Fu et al. (2016) developed a thin-film fluorescence probe using a derivative for hydrogen peroxide vapor detection, highlighting its potential in explosive detection due to its fast deboronation velocity in H2O2 vapor (Fu, Yao, Xu, Fan, Jiao, He, Zhu, Cao, & Cheng, 2016). Tian et al. (2017) used a derivative as a near-infrared fluorescence probe for benzoyl peroxide detection in real samples and fluorescence imaging in living cells and zebrafish (Tian, Li, Pang, Li, & Yang, 2017).

Electronic and Optical Properties

The electronic and optical properties of the compound's derivatives have also been a focus of research. Fischer et al. (2013) investigated heterodifunctional polyfluorenes derived from the compound, highlighting their potential in creating bright and enduring fluorescence brightness, crucial for applications in nanoparticle technology (Fischer, Baier, & Mecking, 2013).

Use in Synthesis of Boronate Esters

The compound has been integral in the synthesis of boronate esters, which are valuable in various chemical reactions. Rheault et al. (2009) explored its use in microwave-assisted synthesis of benzimidazoles, demonstrating its efficiency in such processes (Rheault, Donaldson, & Cheung, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

2,3-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BCl2O3/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(16)10(15)9(7)14/h5-6,16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCCAZJEVGVCRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BCl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2H-1,3-benzodioxol-5-yl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2685786.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2685788.png)

![(1S,4S,5R)-5-Hydroxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B2685790.png)

![N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2685794.png)

![Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2685798.png)

![N-(3-hydroxypropyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2685799.png)

![2-(furan-2-yl)-5-[(4-methylpiperidin-1-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2685804.png)

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2685805.png)